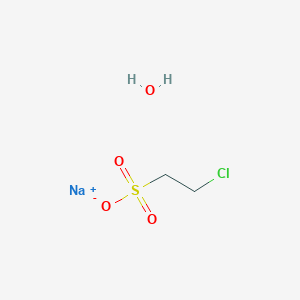sodium;2-chloroethanesulfonate;hydrate
CAS No.:
Cat. No.: VC13337135
Molecular Formula: C2H6ClNaO4S
Molecular Weight: 184.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C2H6ClNaO4S |
|---|---|
| Molecular Weight | 184.58 g/mol |
| IUPAC Name | sodium;2-chloroethanesulfonate;hydrate |
| Standard InChI | InChI=1S/C2H5ClO3S.Na.H2O/c3-1-2-7(4,5)6;;/h1-2H2,(H,4,5,6);;1H2/q;+1;/p-1 |
| Standard InChI Key | OSEJMOGPHHVJJG-UHFFFAOYSA-M |
| Isomeric SMILES | C(CCl)S(=O)(=O)[O-].O.[Na+] |
| Canonical SMILES | C(CCl)S(=O)(=O)[O-].O.[Na+] |
Introduction
Chemical Identity and Physicochemical Properties
Sodium 2-chloroethanesulfonate hydrate belongs to the class of organosulfonates, with the molecular formula and a molar mass of 168.57 g/mol . The monohydrate form contains one water molecule per formula unit, contributing to its stability under standard storage conditions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 292°C (decomposition) |
| Solubility in Water | 0.1 g/mL, forming clear solutions |
| Appearance | White crystalline powder |
| Hygroscopicity | High sensitivity to moisture |
| Storage Conditions | Below 30°C in airtight containers |
The compound exhibits a faint turbidity in aqueous solutions due to partial hydrolysis, a behavior corroborated by kinetic studies on related sulfonate derivatives . Its infrared spectrum shows characteristic S=O stretching vibrations at 1,170–1,120 cm and C-Cl bonds at 750–650 cm, aiding in analytical identification .
Synthesis and Optimization
The industrial synthesis of sodium 2-chloroethanesulfonate hydrate involves a nucleophilic substitution reaction between 1-bromo-2-chloroethane and sodium sulfite, catalyzed by copper(I) chloride and tetrabutylammonium chloride (TBAC) . A representative protocol follows:
-
Reaction Setup: Combine 0.8 mol sodium sulfite, 0.08 mol CuCl, and 0.02 mol TBAC in 440 mL water at 50°C.
-
Alkylation: Add 4 mol 1-bromo-2-chloroethane dropwise over 1 hour under vigorous stirring.
-
Post-Reaction Processing:
Critical parameters influencing yield include:
-
Temperature: Reactions below 45°C result in incomplete conversion, while temperatures exceeding 55°C promote side reactions.
-
Catalyst Loading: TBAC enhances phase transfer efficiency, reducing reaction time by 40% compared to uncatalyzed systems .
-
Purification: Methanol recrystallization removes NaCl byproducts, achieving 99.5% purity as verified by HPLC .
Industrial and Biochemical Applications
Surfactant Production
The compound’s sulfonate group confers exceptional detergent properties, making it a precursor for anionic surfactants. These derivatives exhibit superior foaming stability and tolerance to hard water compared to traditional sulfate-based surfactants .
Protein and Cellulose Modification
In biochemistry, sodium 2-chloroethanesulfonate hydrate sulfonates amines and hydroxyl groups via nucleophilic displacement. For example:
-
Sulfoethyl Cellulose Synthesis: Reacting the compound with cellulose hydroxyls introduces sulfonate moieties, enhancing water solubility for chromatographic matrices .
-
Peptide Stabilization: Sulfonation of lysine residues improves protease resistance, extending the half-life of therapeutic peptides .
Environmental and Analytical Uses
As a chromatographic standard, the compound aids in quantifying sulfonated pollutants in wastewater. Environmental studies utilize it to model the degradation kinetics of organosulfonates in aquatic systems, revealing a half-life of 14–28 days under aerobic conditions .
Reaction Mechanisms and Stability
Hydrolysis studies on analogous compounds, such as 2-hydroxyethanesulfonyl chloride, provide insights into the reactivity of sodium 2-chloroethanesulfonate. The hydrolysis proceeds via two pathways:
-
Direct Nucleophilic Attack: Hydroxide ions displace chloride, forming 2-hydroxyethanesulfonate () .
-
Cyclic Intermediate Formation: At high pH, the compound cyclizes to a p-sultone intermediate (1,2-oxathietane 2,2-dioxide), which rapidly reacts with water or chloride ions .
The dominance of each pathway depends on chloride concentration and pH. For instance, adding 1.4 M NaCl diverts 70% of the reaction toward chloride trapping, yielding 2-chloroethanesulfonate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume